molecular formula C7H8FNO B118985 2-(2-Fluoropyridin-3-yl)ethanol CAS No. 149489-21-4

2-(2-Fluoropyridin-3-yl)ethanol

Cat. No. B118985
M. Wt: 141.14 g/mol
InChI Key: ZLNKQVWLOKBXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Fluoropyridin-3-yl)ethanol” is a chemical compound also known as “2-Fluoro-3-pyridyl ethanol” with the molecular formula C7H8FNO . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds often involves multi-component reactions . These processes are considered green synthetic methodologies for the efficient synthesis of multifunctional, condensed heterocycles .


Molecular Structure Analysis

The molecular structure of 2-(2-Fluoropyridin-3-yl)ethanol consists of a pyridine ring with a fluorine atom at the 2-position and an ethanol group at the 3-position .


Chemical Reactions Analysis

Pyridine derivatives, including 2-(2-Fluoropyridin-3-yl)ethanol, can be challenging to work with in cross-coupling reactions . The 2-pyridyl boron reagents are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluoropyridin-3-yl)ethanol include a molecular weight of 141.14 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Sensitization of Lanthanide Ions in Dinuclear Complexes

A study explored the formation of dinuclear complexes using 2-fluorobenzoic acid, terpyridine, and various Ln(NO3)3·6H2O salts in an ethanol/water solution. These complexes demonstrated the sensitization of 4f–4f transitions in both the visible and NIR ranges, indicating potential applications in the fields of photoluminescence and magnetic studies, including single molecule magnet (SMM) behavior (Casanovas et al., 2019).

Chemosensors for Metal Ion Detection

Another research effort synthesized a novel compound for use as an efficient Eu3+ selective chemosensor. This compound exhibited significant bathochromic shifts and hyperchromicity upon interaction with Eu3+, showcasing its potential in environmental and medicinal detection applications (Qiu, 2012).

Protective Group for Carboxylic Acids

2-(Pyridin-2-yl)ethanol has been utilized as a protective group for methacrylic acid, highlighting its significance in polymer chemistry. This compound enables selective removal post-polymerization, suggesting a broad applicability in material science for the development of polymers with specific functionalities (Elladiou & Patrickios, 2012).

Synthesis and Biological Activities of Novel Compounds

The synthesis of novel 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives has been reported, with these compounds displaying moderate to excellent antimicrobial activities. Such studies underscore the relevance of 2-(2-Fluoropyridin-3-yl)ethanol derivatives in pharmaceutical research, offering promising leads for the development of new antimicrobial agents (Mannam et al., 2020).

Applications in Organic Synthesis

Research into the use of 2-fluoropyridyl derivatives of allylic alcohols for the synthesis of alkenes demonstrates the compound's utility in organic synthesis. This approach provides a synthetic equivalent to traditional Wittig and related olefination reactions, expanding the toolkit available for the construction of complex organic molecules (Charrier et al., 2008).

Safety And Hazards

Ethanol, a component of 2-(2-Fluoropyridin-3-yl)ethanol, is flammable and can cause fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

The future directions in the study and application of 2-(2-Fluoropyridin-3-yl)ethanol and similar compounds could involve the development of more efficient and green synthetic methodologies . There is also interest in improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions .

properties

IUPAC Name

2-(2-fluoropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNKQVWLOKBXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoropyridin-3-yl)ethanol

Synthesis routes and methods

Procedure details

A solution of 2.0 g (20.6 mmol) of 2-fluoropyridine in 25 ml of dry THF was cooled to -78° C. was added 25 ml (1.6M in hexanes, 41.6 mmol) n-BuLi under an atmosphere of nitrogen. The mixture was stirred at this temperature for 2 hours before an addition of 4 ml ethylene oxide in 7 ml ether. The mixture was warmed to room temperature, 150 ml ether and 25 ml acetone was added. The precipitate was removed by filtration, and the filtrate was concentrated to 1/3 of volume in vacuo. The remainder was washed once with brine, dried with Na2SO4, and concentrated in vacuo. The crude material was purified by dry column flash chromatography (hexane/EtOAc) to afford 0.42 g of 3-(2-hydroxyethyl)-2-fluoropyridine as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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